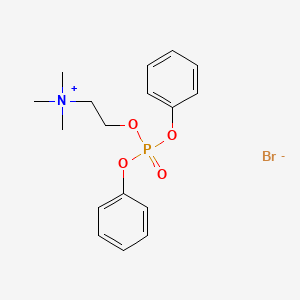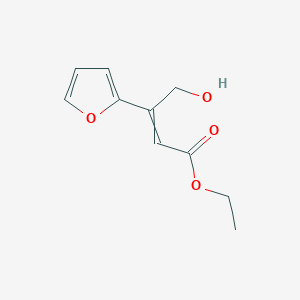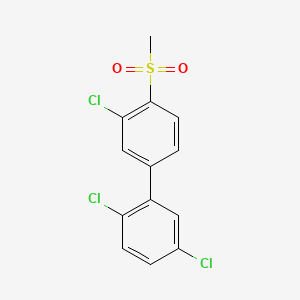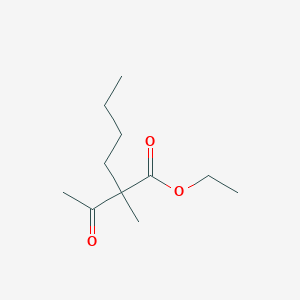
Ethyl 2-acetyl-2-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-2-methylhexanoate is an organic compound with the molecular formula C₁₁H₂₀O₃. It is an ester, which is a type of compound formed by the reaction of a carboxylic acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2-methylhexanoate can be synthesized through the esterification reaction between 2-acetyl-2-methylhexanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyl-2-methylhexanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-acetyl-2-methylhexanoic acid and ethanol.
Reduction: 2-acetyl-2-methylhexanol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-2-methylhexanoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-acetyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways, affecting cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Uniqueness
Ethyl 2-acetyl-2-methylhexanoate is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
104094-65-7 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
ethyl 2-acetyl-2-methylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(4,9(3)12)10(13)14-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
PUGIIMMGAWLFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


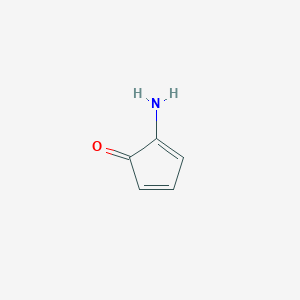
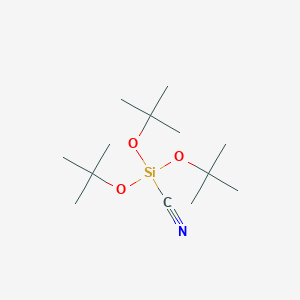
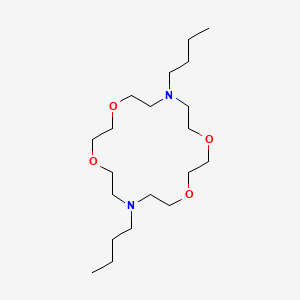
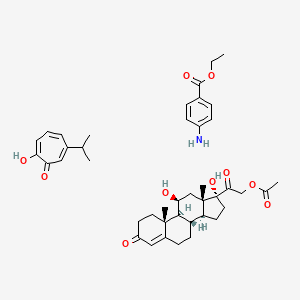
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
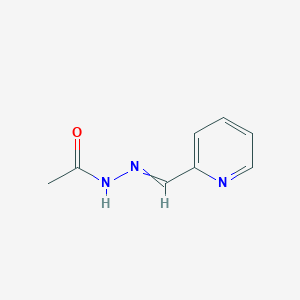
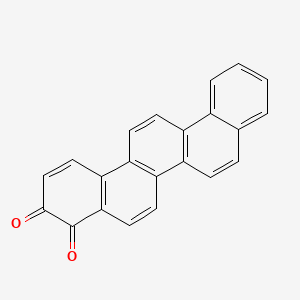
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
